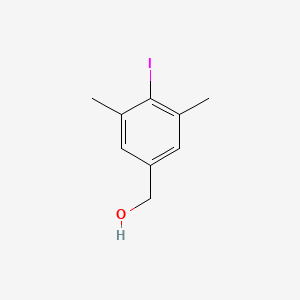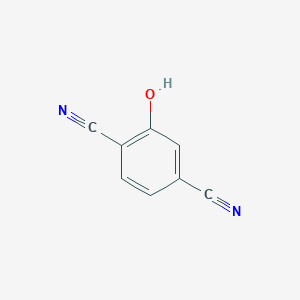![molecular formula C33H53NO10 B12102057 Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-](/img/structure/B12102057.png)
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)- is a complex organic compound. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by its multiple hydroxyl groups and a unique amide linkage with 2-amino-2-deoxy-alpha-D-glucopyranose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from cholic acid. The hydroxyl groups at positions 7 and 12 are retained, while the hydroxyl group at position 3 is modified to form an ester with 1-oxo-2-propen-1-yl. The final step involves the formation of an amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reagents such as EDCI or DCC for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Potential use in the synthesis of biodegradable materials and surfactants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes involved in bile acid metabolism. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cholesterol metabolism and liver function .
Comparison with Similar Compounds
Similar Compounds
Cholic acid: The parent compound with similar hydroxyl groups but lacking the ester and amide modifications.
Chenodeoxycholic acid: Another primary bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic acid: A secondary bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness
This compound is unique due to its specific modifications, including the ester linkage at position 3 and the amide bond with 2-amino-2-deoxy-alpha-D-glucopyranose. These modifications confer unique chemical properties and potential biological activities not seen in the parent or related bile acids .
Properties
Molecular Formula |
C33H53NO10 |
|---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
[7,12-dihydroxy-10,13-dimethyl-17-[5-oxo-5-[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enoate |
InChI |
InChI=1S/C33H53NO10/c1-5-26(39)43-18-10-11-32(3)17(12-18)13-22(36)27-20-8-7-19(33(20,4)24(37)14-21(27)32)16(2)6-9-25(38)34-28-30(41)29(40)23(15-35)44-31(28)42/h5,16-24,27-31,35-37,40-42H,1,6-15H2,2-4H3,(H,34,38) |
InChI Key |
IINOCRWBKCMWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)NC1C(C(C(OC1O)CO)O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)OC(=O)C=C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)


![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)






![tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12102054.png)
![1-[4-Hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol](/img/structure/B12102061.png)

